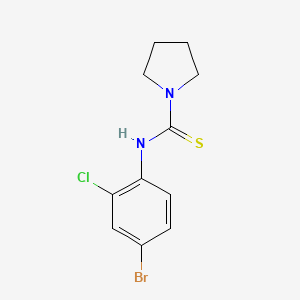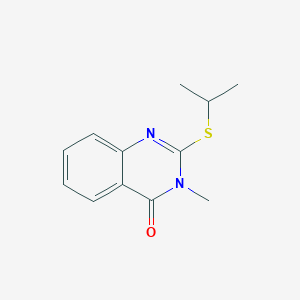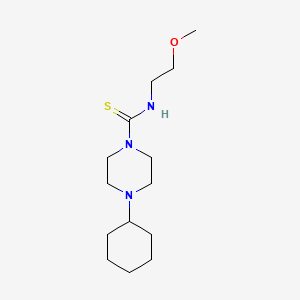
N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide, also known as BCTC, is a chemical compound that has been widely studied for its potential therapeutic applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which plays a crucial role in pain perception and inflammation.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. TRPV1 channels are expressed in sensory neurons and play a key role in nociception, which is the process of sensing and transmitting pain signals. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit TRPV1 channels, thereby reducing pain perception and inflammation. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has also been studied for its potential use in the treatment of various diseases such as irritable bowel syndrome, migraine, and cancer.
Mécanisme D'action
N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide acts as a selective antagonist of TRPV1 channels, which are responsible for the detection of painful stimuli such as heat, capsaicin, and acid. TRPV1 channels are also involved in the regulation of body temperature, inflammation, and cell death. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide binds to the intracellular side of TRPV1 channels, blocking the influx of calcium ions and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has been shown to reduce pain perception and inflammation in animal models of various diseases. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has also been shown to reduce the severity and frequency of migraine attacks in human clinical trials. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has been found to have minimal side effects and is well tolerated in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide is a potent and selective TRPV1 antagonist that can be used in various lab experiments to study the role of TRPV1 channels in pain perception and inflammation. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has high specificity for TRPV1 channels and does not interact with other ion channels or receptors. However, N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has a short half-life in vivo and requires frequent dosing to maintain its therapeutic effects.
Orientations Futures
Future research on N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide should focus on its potential therapeutic applications in various diseases such as cancer, irritable bowel syndrome, and migraine. Further studies are needed to understand the precise mechanism of action of N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide on TRPV1 channels and its downstream signaling pathways. Future research should also focus on developing more potent and selective TRPV1 antagonists with longer half-lives and improved pharmacokinetic properties.
Propriétés
IUPAC Name |
N-(4-bromo-2-chlorophenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2S/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGUVOAYGFDKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)pyrrolidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(methoxymethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4761861.png)
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761862.png)
![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4761870.png)

![2-{[(butylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B4761874.png)
![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4761894.png)
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B4761901.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4761905.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4761918.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4761919.png)
![N-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4761920.png)
![3-chloro-N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4761928.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761956.png)
